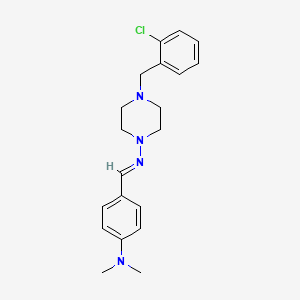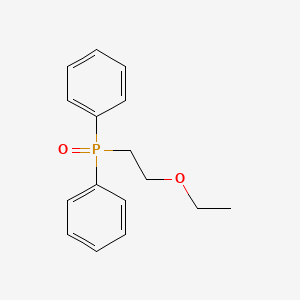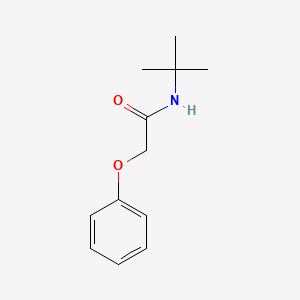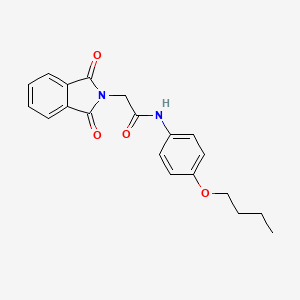
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a dimethylamino-benzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with 2-Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the 2-chlorobenzyl-substituted piperazine.
Formation of the Benzylidene Moiety: The final step involves the condensation of the 2-chlorobenzyl-substituted piperazine with 4-dimethylaminobenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
科学研究应用
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-methylamino-benzylidene)-amine
- (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-ethylamino-benzylidene)-amine
Uniqueness
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-dimethylamino-benzylidene)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-chlorobenzyl and dimethylamino-benzylidene groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C20H25ClN4 |
|---|---|
分子量 |
356.9 g/mol |
IUPAC 名称 |
4-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H25ClN4/c1-23(2)19-9-7-17(8-10-19)15-22-25-13-11-24(12-14-25)16-18-5-3-4-6-20(18)21/h3-10,15H,11-14,16H2,1-2H3/b22-15+ |
InChI 键 |
VNUOLMATLPCKQO-PXLXIMEGSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11989243.png)
![4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11989250.png)

![N'-[(3,5-dinitrophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11989257.png)
![N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11989264.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989275.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989283.png)


![Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11989302.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11989305.png)


![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989334.png)
